4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 2-chloro-6-fluorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with 3-ethoxyphenylhydrazine to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound is investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical sector as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chlorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((2-Fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((2-Chloro-6-methylbenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzylidene moiety can enhance its reactivity and binding affinity to biological targets, potentially leading to improved efficacy in its applications.
Properties
CAS No. |
497921-66-1 |
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Molecular Formula |
C17H14ClFN4OS |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14ClFN4OS/c1-2-24-12-6-3-5-11(9-12)16-21-22-17(25)23(16)20-10-13-14(18)7-4-8-15(13)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+ |
InChI Key |
CYOYBOBOSLOHNU-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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